molecular formula C20H17N5O4 B3840029 1,1'-[(5-nitro-4,6-pyrimidinediyl)bis(imino-4,1-phenylene)]diethanone

1,1'-[(5-nitro-4,6-pyrimidinediyl)bis(imino-4,1-phenylene)]diethanone

Cat. No. B3840029
M. Wt: 391.4 g/mol
InChI Key: YRKWGJBQBKRZCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1'-[(5-nitro-4,6-pyrimidinediyl)bis(imino-4,1-phenylene)]diethanone, also known as NPD, is a synthetic compound that has been widely used in scientific research. NPD is a yellow crystalline powder that is soluble in organic solvents. It is a potent inhibitor of various enzymes and has shown promising results in various biological assays.

Mechanism of Action

The mechanism of action of 1,1'-[(5-nitro-4,6-pyrimidinediyl)bis(imino-4,1-phenylene)]diethanone involves the inhibition of enzyme activity by binding to the active site of the enzyme. 1,1'-[(5-nitro-4,6-pyrimidinediyl)bis(imino-4,1-phenylene)]diethanone has been shown to form covalent bonds with the amino acid residues of the enzyme, leading to irreversible inhibition. The inhibition of enzyme activity by 1,1'-[(5-nitro-4,6-pyrimidinediyl)bis(imino-4,1-phenylene)]diethanone has been studied in detail using various biochemical and biophysical techniques.
Biochemical and Physiological Effects
1,1'-[(5-nitro-4,6-pyrimidinediyl)bis(imino-4,1-phenylene)]diethanone has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. 1,1'-[(5-nitro-4,6-pyrimidinediyl)bis(imino-4,1-phenylene)]diethanone has also been shown to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for various diseases.

Advantages and Limitations for Lab Experiments

1,1'-[(5-nitro-4,6-pyrimidinediyl)bis(imino-4,1-phenylene)]diethanone has several advantages as a tool for scientific research. It is a potent inhibitor of enzymes, making it useful for studying the role of enzymes in various biological processes. 1,1'-[(5-nitro-4,6-pyrimidinediyl)bis(imino-4,1-phenylene)]diethanone is also relatively stable and can be easily synthesized in large quantities. However, 1,1'-[(5-nitro-4,6-pyrimidinediyl)bis(imino-4,1-phenylene)]diethanone has some limitations, including its toxicity and potential side effects. It is important to use 1,1'-[(5-nitro-4,6-pyrimidinediyl)bis(imino-4,1-phenylene)]diethanone with caution and follow appropriate safety protocols when working with this compound.

Future Directions

There are several future directions for research on 1,1'-[(5-nitro-4,6-pyrimidinediyl)bis(imino-4,1-phenylene)]diethanone. One area of research is the development of new inhibitors based on the structure of 1,1'-[(5-nitro-4,6-pyrimidinediyl)bis(imino-4,1-phenylene)]diethanone. Researchers can use 1,1'-[(5-nitro-4,6-pyrimidinediyl)bis(imino-4,1-phenylene)]diethanone as a starting point to design new inhibitors with improved potency and selectivity. Another area of research is the investigation of the biological activity of 1,1'-[(5-nitro-4,6-pyrimidinediyl)bis(imino-4,1-phenylene)]diethanone in vivo. Studies can be conducted to determine the pharmacokinetics and pharmacodynamics of 1,1'-[(5-nitro-4,6-pyrimidinediyl)bis(imino-4,1-phenylene)]diethanone and its potential therapeutic applications. Overall, 1,1'-[(5-nitro-4,6-pyrimidinediyl)bis(imino-4,1-phenylene)]diethanone is a promising compound that has the potential to advance our understanding of enzymes and their role in various biological processes.

Scientific Research Applications

1,1'-[(5-nitro-4,6-pyrimidinediyl)bis(imino-4,1-phenylene)]diethanone has been extensively used in scientific research as a tool to investigate the role of enzymes in various biological processes. It has been shown to inhibit the activity of several enzymes, including tyrosinase, cholinesterase, and urease. 1,1'-[(5-nitro-4,6-pyrimidinediyl)bis(imino-4,1-phenylene)]diethanone has also been used as a probe to study the binding sites of enzymes and to develop new inhibitors with improved potency and selectivity.

properties

IUPAC Name

1-[4-[[6-(4-acetylanilino)-5-nitropyrimidin-4-yl]amino]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O4/c1-12(26)14-3-7-16(8-4-14)23-19-18(25(28)29)20(22-11-21-19)24-17-9-5-15(6-10-17)13(2)27/h3-11H,1-2H3,(H2,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRKWGJBQBKRZCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC2=C(C(=NC=N2)NC3=CC=C(C=C3)C(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-[[6-(4-Acetylanilino)-5-nitropyrimidin-4-yl]amino]phenyl]ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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